Bis(tricyclohexylphosphine)palladium(0)

Descripción

Significance in Modern Catalysis

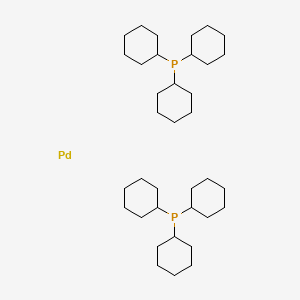

Bis(tricyclohexylphosphine)palladium(0), with the chemical formula Pd[P(C₆H₁₁)₃]₂, is a coordination complex that has emerged as a pivotal catalyst in modern organic synthesis. guidechem.com Its significance lies in its high efficiency and versatility in facilitating a wide array of chemical transformations, particularly carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond-forming reactions. guidechem.comlookchem.comresearchgate.net The compound consists of a central palladium(0) atom coordinated to two tricyclohexylphosphine (B42057) (PCy₃) ligands. These bulky and electron-rich phosphine (B1218219) ligands are crucial to the catalyst's reactivity, enabling it to participate in reactions involving sterically hindered substrates and less reactive starting materials. rsc.orgacs.org

The primary application of Bis(tricyclohexylphosphine)palladium(0) is as a catalyst in palladium-catalyzed cross-coupling reactions, which are fundamental tools for synthetic chemists. guidechem.comrsc.org These reactions have become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. guidechem.comresearchgate.net The catalyst's ability to function under mild conditions with high functional group tolerance has made it a preferred choice in both academic and industrial research. du.ac.in

Below is a table summarizing the key cross-coupling reactions where Bis(tricyclohexylphosphine)palladium(0) is frequently employed as a catalyst.

| Reaction Name | Bond Formed | Reactants |

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl, Aryl-Vinyl) | Organoboron compound and an organohalide. guidechem.comthermofishersci.insigmaaldrich.com |

| Heck Reaction | C-C (Aryl-Alkene) | Unsaturated halide (or triflate) and an alkene. guidechem.comdu.ac.insigmaaldrich.com |

| Sonogashira Coupling | C-C (Aryl-Alkyne) | Terminal alkyne and an aryl or vinyl halide. lookchem.comsigmaaldrich.comlibretexts.org |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Aryl halide (or triflate) and an amine. sigmaaldrich.comwikipedia.org |

| Stille Coupling | C-C (Aryl-Aryl, Vinyl-Vinyl) | Organotin compound and an organohalide. thermofishersci.insigmaaldrich.com |

| Negishi Coupling | C-C (Aryl-Alkyl, etc.) | Organozinc compound and an organohalide. thermofishersci.insigmaaldrich.com |

| Hiyama Coupling | C-C (Aryl-Aryl, etc.) | Organosilicon compound and an organohalide. sigmaaldrich.com |

Beyond these well-established reactions, research has shown its utility in other transformations such as the thioesterification of alkynes and direct arylation polycondensation. samaterials.com

Historical Context of Palladium(0) Complexes in Organic Synthesis

The use of palladium as a catalyst in organic chemistry has a rich history, with early observations dating back to the late 19th century. wikipedia.org However, the field of organopalladium chemistry began to flourish in the mid-20th century. A significant milestone was the development of the Wacker process in 1956, which uses a palladium(II) chloride catalyst to oxidize ethylene (B1197577) to acetaldehyde. du.ac.inwikipedia.org This industrial process highlighted the potential of palladium in catalytic organic transformations.

The synthesis of the first stable palladium(0) complex, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), by Malatesta and Angoletta in 1957 was a landmark achievement. wikipedia.org This discovery opened the door to the development of a vast new area of chemistry based on the catalytic cycle involving Pd(0) and Pd(II) species. The general mechanism for many palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the desired product and regenerate the Pd(0) catalyst. du.ac.innih.gov

The 1970s saw the emergence of several eponymous reactions that form the bedrock of modern synthetic chemistry. The Heck reaction (1972), the Trost asymmetric allylic alkylation (1973), and the Sonogashira coupling (1975) all demonstrated the power of palladium catalysis for C-C bond formation. wikipedia.org These discoveries, along with the later development of the Suzuki-Miyaura, Negishi, and Stille couplings, were so transformative that the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki "for palladium-catalyzed cross couplings in organic synthesis". acs.orgdu.ac.in

The evolution of these reactions has been closely linked to ligand development. While early systems relied on triarylphosphines like triphenylphosphine, the quest for more active, stable, and versatile catalysts led to the exploration of bulky, electron-donating alkylphosphine ligands, such as tricyclohexylphosphine. rsc.orgnih.gov The development of catalysts like Bis(tricyclohexylphosphine)palladium(0) and systems utilizing sterically hindered biarylphosphine ligands in the 1990s, particularly for reactions like the Buchwald-Hartwig amination (1994), significantly expanded the scope and utility of palladium catalysis. wikipedia.orgwikipedia.orgnih.gov

Scope of Academic Research on Bis(tricyclohexylphosphine)palladium(0)

Academic research on Bis(tricyclohexylphosphine)palladium(0) is extensive and primarily focuses on its application and optimization as a catalyst in organic synthesis. guidechem.com A major area of investigation is its use in a wide range of cross-coupling reactions to form C-C, C-N, and other bonds. lookchem.comsigmaaldrich.com Researchers continuously explore the substrate scope of this catalyst, pushing its limits with increasingly complex and sterically demanding molecules. nih.gov

Detailed mechanistic studies form another cornerstone of the research. Investigations aim to elucidate the precise steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. guidechem.comacs.org Understanding the mechanism allows for the rational design of more efficient catalytic systems and the optimization of reaction conditions (e.g., solvent, base, temperature). For instance, research has shown that monoligated L₁Pd(0) species, often generated from precursors like Pd[P(C₆H₁₁)₃]₂, are highly active catalytic species in the cross-coupling cycle. acs.org

Comparative studies are also prevalent, where the efficacy of Bis(tricyclohexylphosphine)palladium(0) is benchmarked against other palladium precursors, such as Pd(PPh₃)₄, Pd₂(dba)₃, or various Pd(II) salts combined with phosphine ligands. lookchem.com These studies help define the specific advantages of using the bulky and electron-rich tricyclohexylphosphine ligands, particularly in activating challenging substrates like aryl chlorides. rsc.orgnih.gov

Furthermore, academic efforts are directed towards expanding the applications of this catalyst into new types of chemical transformations beyond traditional cross-coupling. This includes its use in carbonylation reactions, direct C-H bond functionalization, and polymerization reactions. samaterials.commit.edu The development of heterogeneous catalysts, where the palladium complex is immobilized on a solid support to facilitate catalyst recovery and reuse, is another active area of research aimed at making these powerful transformations more sustainable and cost-effective. rsc.org

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

palladium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*16-18H,1-15H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZTJWQMWZVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370360 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33309-88-5 | |

| Record name | Bis(tricyclohexylphosphine)Palladium(0) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tricyclohexylphosphine) palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Precursor Chemistry of Bis Tricyclohexylphosphine Palladium 0

Established Synthetic Methodologies for Pd(PCy₃)₂

The synthesis of bis(tricyclohexylphosphine)palladium(0), a key catalyst in organic chemistry, is primarily achieved through the reduction of a palladium(II) precursor. The most common and efficient method involves the use of dichlorobis(tricyclohexylphosphine)palladium(II) as the starting material.

Synthesis from Dichlorobis(tricyclohexylphosphine)palladium(II)

A widely adopted and exceptionally straightforward method for preparing bis(tricyclohexylphosphine)palladium(0) involves the reduction of dichlorobis(tricyclohexylphosphine)palladium(II). acs.org This palladium(II) complex is a stable, yellow solid that can be synthesized by reacting tricyclohexylphosphine (B42057) with palladium dichloride. guidechem.com The subsequent reduction to the desired palladium(0) complex is a critical step for its use in various catalytic reactions. guidechem.com

The synthesis of the precursor, dichlorobis(tricyclohexylphosphine)palladium(II), can be achieved by reacting sodium tetrachloropalladate with tricyclohexylphosphine in aqueous ethanol (B145695) under a nitrogen atmosphere. acs.org This precursor is air-stable in its solid form, simplifying its isolation and handling. acs.org

Table 1: Synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II)

| Reactants | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Sodium tetrachloropalladate, Tricyclohexylphosphine | Aqueous Ethanol | Nitrogen atmosphere | Dichlorobis(tricyclohexylphosphine)palladium(II) | Quantitative |

Alternative Routes to Bis(tricyclohexylphosphine)palladium(0)

While the reduction of its dichloropalladium(II) counterpart is the most prevalent method, alternative synthetic pathways to bis(tricyclohexylphosphine)palladium(0) have been explored. These routes often focus on the in situ generation of the active Pd(0) species from various Pd(II) precursors. For instance, Pd(II) salts like palladium(II) acetate (B1210297) or palladium(II) chloride can be combined with the tricyclohexylphosphine ligand directly in the reaction mixture. rsc.org However, the efficiency of this in situ reduction can be influenced by several factors, including the choice of reducing agent and reaction conditions. rsc.org

Another approach involves the use of preformed Pd(II) precatalysts designed for rapid reductive elimination to form the Pd(0) complex. rsc.org These well-defined precatalysts can offer better control over the generation of the active catalytic species and minimize side reactions. rsc.org

Precursor Design and Activation Pathways

The generation of the catalytically active Pd(0) species from stable Pd(II) precursors is a crucial step in many palladium-catalyzed cross-coupling reactions. acs.orgnih.gov Understanding the mechanisms of this reduction is essential for designing efficient catalytic systems.

Reductive Activation of Pd(II) Precatalysts to Pd(0) Species

Role of Phosphine (B1218219) Oxidation in Pd(0) Generation

The oxidation of phosphine ligands has long been recognized as a method for producing palladium(0). researchgate.net Electron-rich phosphines, such as tricyclohexylphosphine, can act as reducing agents for Pd(II) species. rsc.orgresearchgate.net This process often involves the formation of a PdL₂(OAc)₂ intermediate, which then generates the active Pd(0) species. researchgate.net However, highly basic phosphines like tricyclohexylphosphine can also be rapidly oxidized, which can impact the efficiency of the catalyst generation. rsc.org

Impact of Bases and Nucleophiles on Pd(II) Reduction

Bases and nucleophiles play a significant role in the reduction of Pd(II) to Pd(0). The presence of a base is often crucial for promoting the reduction process. researchgate.net The strength of the base can have a considerable effect on the reaction yield, with stronger bases like potassium hydroxide (B78521) leading to more efficient reduction compared to weaker bases such as sodium acetate or potassium carbonate. researchgate.net In some systems, alcohols in conjunction with a base can also act as the reducing agent, leading to the formation of Pd(0) and an oxidized aldehyde species. morressier.com

Table 2: Effect of Base on Pd(II) Reduction

| Base | Yield (%) |

|---|---|

| None | Poor |

| NaOAc | Low |

| Na₂CO₃ | Low |

| K₂CO₃ | Low |

| KOH | 92 |

In Situ Generation of Active Catalytic Species

The key step for methodologies based on Pd(0) catalysis is the in situ generation of the active catalyst. rsc.org In many palladium-catalyzed cross-coupling reactions, the active catalyst is believed to be a monoligated, 14-electron Pd(0) species, such as [Pd(PCy₃)]. researchgate.netuwindsor.ca These species are typically generated from a Pd(II) salt, like palladium(II) acetate or palladium(II) chloride, which is reduced to Pd(0) in the presence of the phosphine ligand. researchgate.netthermofishersci.in The formation of these coordinatively unsaturated and highly reactive monoligated species is crucial for achieving high catalytic activity, as they are more readily able to participate in the oxidative addition step of the catalytic cycle. researchgate.netchemrxiv.org

The ratio of the tricyclohexylphosphine (PCy₃) ligand to the palladium metal center is a critical parameter that significantly influences the generation and stability of the active catalytic species. An optimal ligand-to-palladium (L/Pd) ratio is essential for maximizing catalytic activity.

Research suggests that for high catalytic activity, the optimal palladium-to-phosphine ratio is often between 1 and 1.5, indicating that a monophosphine–palladium complex is likely the active species. uwindsor.ca The use of well-defined Pd(II) precatalysts with an optimal L/Pd ratio of 1:1 has led to considerable improvements in the effectiveness of cross-coupling reactions. researchgate.net An excess of the phosphine ligand can lead to the formation of stable, but less active, higher-ligated palladium complexes, which can inhibit the reaction. sciforum.net Conversely, an insufficient amount of ligand can lead to catalyst decomposition. The steric bulk of the PCy₃ ligand plays a role in preventing the formation of inactive palladacycles and favoring the creation of the highly active mono-ligated palladium complex. sigmaaldrich.com

The formation of the active Pd(0) species from a Pd(II) precursor is a reduction process that can proceed through various pathways, potentially leading to divergent kinetic profiles. researchgate.net Meticulous kinetic tests are often necessary to understand the specific route of Pd(0) formation under given reaction conditions. researchgate.net The process can be complex when the catalyst is generated in situ by mixing a Pd(II) salt with the ligand. researchgate.net

Ligand Design and Modification in Pd(0) Precatalysts

The properties of the phosphine ligand are paramount in dictating the activity, selectivity, and stability of the resulting palladium catalyst. Tricyclohexylphosphine (PCy₃) is a widely used ligand precisely because its specific steric and electronic characteristics are highly favorable for many catalytic transformations.

Steric and Electronic Parameters of Tricyclohexylphosphine (PCy₃)

Tricyclohexylphosphine is characterized as a sterically demanding and highly electron-rich ligand, properties that are quantified by its cone angle and basicity (pKₐ), respectively. tcichemicals.comwikipedia.org

Steric Properties : The steric bulk of a phosphine ligand is often described by the Tolman cone angle (θ). For PCy₃, this angle is 170°, indicating a significant steric presence around the phosphorus atom. wikipedia.org This large size favors the formation of palladium complexes with low coordination numbers, which is crucial for facilitating the oxidative addition step in the catalytic cycle. researchgate.net

Electronic Properties : PCy₃ is a strong σ-donating ligand, making it highly basic with a pKₐ of 9.7. wikipedia.org This electron-rich nature increases the electron density on the palladium center, which in turn enhances the rate of oxidative addition, a key step in many cross-coupling reactions. tcichemicals.comtcichemicals.com The combination of being both bulky and electron-rich makes PCy₃ highly effective at promoting both oxidative addition and reductive elimination. tcichemicals.com

Table 1: Steric and Electronic Properties of Tricyclohexylphosphine (PCy₃)

| Parameter | Value | Description | Source |

| Tolman Cone Angle (θ) | 170° | A measure of the ligand's steric bulk. | wikipedia.org |

| Basicity (pKₐ) | 9.7 | A measure of the ligand's electron-donating ability. | wikipedia.org |

Comparison with Other Phosphine Ligands

The effectiveness of PCy₃ as a ligand can be better understood by comparing its properties to other commonly used phosphine ligands, such as Triphenylphosphine (PPh₃) and Tri(tert-butyl)phosphine (P(t-Bu)₃).

Trialkylphosphines, like PCy₃ and P(t-Bu)₃, are generally more electron-donating than triarylphosphines like PPh₃. tcichemicals.com This increased electron density is beneficial for the oxidative addition of challenging substrates, such as aryl chlorides. tcichemicals.com

In terms of steric bulk, PCy₃ (170°) is significantly larger than PPh₃ (145°) but slightly smaller than the exceptionally bulky P(t-Bu)₃ (182°). vu.nl This intermediate-to-high steric demand is often ideal for promoting reductive elimination and stabilizing the catalytically active, low-coordinate species. While less bulky ligands like PPh₃ are often ineffective for activating strong carbon-halogen bonds found in chloroarenes, the use of hindered ancillary ligands like PCy₃ disfavors the formation of inactive, higher-ligated Pd(0) complexes and provides access to the highly reactive 12-electron Pd(0) species required for such transformations. chemrxiv.org

Table 2: Comparison of Common Phosphine Ligands

| Ligand | Abbreviation | Tolman Cone Angle (θ) | Basicity (pKₐ) | Class | Source |

| Tricyclohexylphosphine | PCy₃ | 170° | 9.7 | Trialkylphosphine | wikipedia.org |

| Triphenylphosphine | PPh₃ | 145° | 2.73 | Triarylphosphine | vu.nl |

| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182° | 11.4 | Trialkylphosphine | vu.nl |

Catalytic Mechanisms of Bis Tricyclohexylphosphine Palladium 0

Fundamental Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

The oxidative addition of aryl, vinyl, and alkyl halides or pseudohalides to the Pd(0) center of Pd(PCy₃)₂ is a critical step that initiates the cross-coupling catalytic cycle. nih.govresearchgate.nete-bookshelf.de This process involves the cleavage of the C-X bond and the formation of two new bonds, Pd-C and Pd-X, resulting in a square planar Pd(II) complex. The electronic and steric properties of both the palladium complex and the organic electrophile significantly influence the feasibility and rate of this reaction. The bulky and electron-rich tricyclohexylphosphine (B42057) ligands on the palladium center enhance its reactivity in oxidative addition by promoting the formation of the coordinatively unsaturated species necessary for the reaction to proceed. nih.gov

The kinetics and thermodynamics of the oxidative addition to Pd(PCy₃)₂ have been the subject of detailed investigations. Studies have shown that the rate of oxidative addition is highly dependent on the nature of the leaving group on the organic electrophile, with the reactivity order generally being I > Br > OTf >> Cl > F. libretexts.org This trend correlates with the bond dissociation energies of the corresponding carbon-halogen bonds.

A comprehensive study involving competition experiments with a library of 79 (hetero)aryl chlorides, bromides, and triflates reacting with Pd(PCy₃)₂ in THF allowed for the determination of relative observed rate constants and the corresponding relative free energies of activation (ΔG‡OA). nih.govrsc.org This data was used to construct a unified reactivity scale spanning over seven orders of magnitude in rate. nih.gov For instance, the relative reactivity of different leaving groups has been quantified, showing that aryl triflates can react approximately 100 times faster than identically-substituted aryl bromides with Pd(PCy₃)₂. rsc.org

| Substrate | Leaving Group | Relative ΔG‡OA (kJ mol⁻¹) |

| 2-bromo-5-nitropyridine (B18158) | Br | 0 |

| Phenyl triflate | OTf | Data not specified |

| Phenyl bromide | Br | Data not specified |

| This table illustrates the relative free energies of activation for the oxidative addition of various substrates to Pd(PCy₃)₂, with 2-bromo-5-nitropyridine set as the reference point. The significant difference in reactivity between different leaving groups is a key finding. Data derived from competition experiments. nih.govrsc.org |

The substrate scope for oxidative addition to Pd(PCy₃)₂ is broad, encompassing a wide variety of organic electrophiles. researchgate.nete-bookshelf.de This includes aryl, heteroaryl, vinyl, and even some alkyl halides and pseudohalides. The electronic properties of the substrate play a crucial role, with electron-withdrawing groups on the aromatic ring generally accelerating the rate of oxidative addition. nih.gov

The steric hindrance around the reaction center on the substrate can also influence the reaction rate, though the bulky nature of the PCy₃ ligands allows for the coupling of some sterically demanding substrates. nih.gov Research has demonstrated the successful oxidative addition of a diverse library of 79 (hetero)aryl chlorides, bromides, and triflates to Pd(PCy₃)₂. nih.govrsc.org The resulting Pd(II) oxidative addition complexes have been characterized and confirmed to have a trans-Pd(PCy₃)₂(Ar)(X) structure. rsc.org

| Substrate Class | Examples |

| Aryl Chlorides | 4-chlorotoluene, 2-chloropyridine |

| Aryl Bromides | 4-bromobenzonitrile, 2-bromonaphthalene |

| Aryl Triflates | Phenyl triflate, 4-methoxyphenyl (B3050149) triflate |

| Heteroaryl Halides | 3-bromofuran, 2-chlorothiophene |

| This table provides examples of the diverse range of substrates that can undergo oxidative addition with Pd(PCy₃)₂, highlighting the versatility of this catalyst. nih.govnih.govrsc.org |

While oxidative addition is often considered irreversible, there are instances where the reverse reaction, reductive elimination of the C-X bond, can occur. The reversibility of C-O oxidative addition, particularly with substrates like phenols, has been investigated. For instance, the oxidative addition of phenols to bis(tricyclohexylphosphine)palladium(0) has been shown to be a reversible process. acs.org This equilibrium can be influenced by factors such as temperature, solvent, and the electronic properties of the phenol. The concept of reversible oxidative addition has been increasingly recognized as a key mechanistic feature in certain palladium-catalyzed reactions, challenging the long-held belief of its irreversibility. ucc.ie

Following oxidative addition, the next key step in the catalytic cycle is transmetalation. This process involves the transfer of an organic group from an organometallic reagent to the newly formed Pd(II) center, displacing the halide or pseudohalide ligand. researchgate.nete-bookshelf.de The nature of the organometallic reagent and the conditions of the reaction play a crucial role in the efficiency and mechanism of this step. nih.gov

Boronic Acids: In Suzuki-Miyaura cross-coupling reactions, arylboronic acids are common organometallic reagents. The transmetalation step with boronic acids has been a subject of extensive mechanistic study. nih.govrsc.org It is now widely accepted that the reaction of a palladium hydroxo complex with the boronic acid, rather than the reaction of a palladium halide complex with a boronate, is the predominant pathway for transmetalation under typical aqueous basic conditions. nih.gov The bulky PCy₃ ligands can influence the rate and efficiency of this process. While they can promote the desired transmetalation, they may also favor unproductive pathways like protodeboronation under certain conditions.

Sulfinate Salts: More recently, sulfinate salts have emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions. For example, 2-pyridyl sulfinate salts have been shown to be effective nucleophiles in reactions with bromopyridines, catalyzed by a palladium complex with PCy₃ as a ligand. researchgate.net This demonstrates the versatility of Pd(PCy₃)₂ in mediating transmetalation with a range of organometallic and pseudo-organometallic reagents. The development of palladium-catalyzed methods for the conversion of boronic acids into sulfinates further highlights the interplay between these two classes of reagents in modern cross-coupling chemistry. nih.gov

| Organometallic Reagent | Coupling Reaction | Key Mechanistic Feature |

| Arylboronic Acids | Suzuki-Miyaura | Transmetalation typically proceeds via a palladium hydroxo complex. nih.gov |

| Sulfinate Salts | Desulfinative Coupling | Effective nucleophiles for coupling with aryl halides. researchgate.net |

| This table summarizes the interaction of Pd(PCy₃)₂ with different organometallic reagents during the transmetalation step, showcasing the adaptability of the catalyst system. |

Reductive Elimination Pathways

Reductive elimination is typically the final, product-forming step in a palladium-catalyzed cross-coupling cycle. This process involves the formation of a new bond between two ligands attached to the palladium center, with the palladium atom being reduced in its oxidation state, typically from Pd(II) to Pd(0). For complexes derived from Bis(tricyclohexylphosphine)palladium(0), this step occurs from a square-planar Pd(II) intermediate. The mechanism is generally considered to be a concerted process, proceeding through a three-center transition state. umb.edu For reductive elimination to occur, the two groups that will form the new bond must be in a cis orientation to each other on the palladium center. umb.edu If the groups are in a trans arrangement, isomerization to the cis isomer must occur before the elimination can proceed. umb.edu

The reaction is the microscopic reverse of oxidative addition. u-tokyo.ac.jp The thermodynamics of this step are generally favorable, especially for the formation of C-C and C-H bonds. umb.eduu-tokyo.ac.jp The resulting Pd(0) species, such as Pd(PCy₃)₂, is then ready to re-enter the catalytic cycle. umb.edu

Key factors include:

Electronic Properties of Ligands : Ancillary ligands, such as tricyclohexylphosphine, have a profound impact. More electron-donating phosphine (B1218219) ligands tend to slow down the rate of reductive elimination. u-tokyo.ac.jp Conversely, ligands that are less electron-donating or electron-withdrawing can accelerate the process.

Steric Hindrance : Increased steric bulk on the phosphine ligands can promote reductive elimination. u-tokyo.ac.jp The large cone angle of tricyclohexylphosphine creates steric pressure that can be relieved by the elimination of the product. This destabilization of the reactant complex more than the transition state leads to a lower activation barrier. researchgate.netresearchgate.net

Nature of the Eliminating Groups : The type of bond being formed significantly affects the rate. The formation of C-H and H-H bonds is typically fast, while C-C and C-X (where X is a heteroatom) bond formations are comparatively slower. u-tokyo.ac.jp For C-C bond formation, the rate generally follows the trend: aryl-aryl > alkyl-aryl > alkyl-alkyl. researchgate.net

Coordinating Additives : The presence of π-acceptor ligands, such as electron-deficient olefins (e.g., benzoquinone, maleic anhydride), can accelerate reductive elimination by coordinating to the palladium center. researchgate.net This coordination makes the metal center more electron-deficient, thus favoring the reductive elimination step. researchgate.net

Table 1: Summary of Factors Influencing Reductive Elimination Rates

| Factor | Influence on Rate | Rationale |

|---|---|---|

| Ligand Electronics | Electron-donating ligands decrease the rate. u-tokyo.ac.jp | Increases electron density on the Pd center, strengthening the Pd-ligand bonds that need to be broken. |

| Ligand Sterics | Increased steric bulk (cone angle) increases the rate. u-tokyo.ac.jp | Steric repulsion in the ground state is relieved in the transition state, lowering the activation energy. researchgate.net |

| Nature of Groups | C-H bond formation is faster than C-C bond formation. u-tokyo.ac.jp | The transition state for C-H elimination is generally lower in energy. |

| Additives | π-acceptor ligands (e.g., olefins) increase the rate. researchgate.net | They withdraw electron density from the Pd center, facilitating the reduction from Pd(II) to Pd(0). |

Resting States and Off-Cycle Species

In a catalytic cycle, the catalyst may exist in various intermediate forms. The most stable, and therefore highest concentration, intermediate is known as the catalyst resting state. This is not necessarily an inactive species, but rather the complex that is slowest to react in the catalytic cycle. Off-cycle species are complexes formed through undesirable side reactions that remove the catalyst from the main productive cycle, often leading to deactivation. princeton.edu For palladium catalysts, these can include the formation of palladium clusters or nanoparticles. nih.gov

Identification of Catalyst Resting States via Spectroscopic Analysis

Spectroscopic techniques are vital for identifying and characterizing catalyst resting states, providing crucial insights into the reaction mechanism.

X-ray Absorption Spectroscopy (XAS) : This is a powerful in situ technique for probing the oxidation state and coordination environment of the palladium center during a reaction. nih.gov XAS was used to study a heterogeneous palladium(II) catalyst and provided direct evidence that the deactivation was caused by the reduction of the active Pd(II) species to form catalytically inactive metallic palladium(0) nanoparticles. nih.gov By monitoring the changes in the palladium's electronic structure and coordination sphere in real-time, researchers could understand the deactivation mechanism and devise strategies to prevent it.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is particularly useful for studying palladium complexes with phosphine ligands like tricyclohexylphosphine. It can be used to monitor the progress of a reaction and identify different palladium species in solution. For example, kinetic studies using ³¹P NMR have been employed to examine the reductive elimination from palladium amido complexes, which were identified as the resting state in certain C-N cross-coupling reactions. nih.gov

Applications in Advanced Organic Synthesis

Cross-Coupling Reactions Catalyzed by Pd(PCy₃)₂

Pd(PCy₃)₂ is a versatile catalyst precursor for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is one of the most widely used cross-coupling reactions. The Pd(PCy₃)₂ system has proven to be effective in this transformation, particularly for challenging substrates. youtube.com

The reactivity of aryl halides (Ar-X) in the Suzuki-Miyaura coupling generally follows the trend of Ar-I > Ar-Br > Ar-Cl, which corresponds to the bond dissociation energies of the carbon-halogen bond. While aryl iodides and bromides are typically reactive under various palladium catalysis conditions, the coupling of aryl chlorides is notoriously difficult due to the strength of the C-Cl bond, making the initial oxidative addition step slow. jsynthchem.com

The development of catalysts with bulky and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), was a significant breakthrough for the activation of aryl chlorides. nih.govresearchgate.net The strong electron-donating character of the PCy₃ ligand increases the electron density on the palladium(0) center, making it more nucleophilic and thus more reactive toward the oxidative addition of the C-Cl bond. nih.gov While aryl iodides can sometimes show poor reactivity at lower temperatures with certain catalyst systems, aryl bromides are often reliable coupling partners. acs.org The Pd(PCy₃)₂ system is particularly valued for its ability to effectively couple the more economical but less reactive aryl chlorides. nih.gov

Table 1: General Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide | General Reactivity | Role of Pd(PCy₃)₂ Catalyst System |

|---|---|---|

| Aryl Iodides (Ar-I) | Highest | Effective, though oxidative addition is already facile. |

| Aryl Bromides (Ar-Br) | Intermediate | Highly effective and commonly used substrate. |

| Aryl Chlorides (Ar-Cl) | Lowest | Particularly valuable for activating the strong C-Cl bond. |

The synthesis of biaryls with significant steric hindrance, such as those with multiple ortho-substituents, presents a major challenge in cross-coupling chemistry. The bulky nature of the PCy₃ ligands in the Pd(PCy₃)₂ catalyst plays a crucial role in overcoming this challenge. topicsonchemeng.org.myrsc.org The steric demand of the ligands facilitates the reductive elimination step, which can be slow for hindered substrates, thereby releasing the sterically congested product. nih.govresearchgate.net Catalyst systems with bulky ligands have been successfully used to form di-, tri-, and even tetra-ortho-substituted biaryls. organic-chemistry.org

Similarly, heteroaromatic halides are important substrates in medicinal chemistry and materials science, but they can be challenging coupling partners. They can sometimes poison the catalyst or participate in unwanted side reactions. Catalyst systems employing bulky, electron-rich phosphines have demonstrated broad utility in the coupling of heteroaryl chlorides and bromides with a variety of boronic acids, including those containing functional groups. nih.govresearchgate.net

Table 2: Application of Bulky Phosphine Ligand Catalysts in Challenging Suzuki-Miyaura Couplings

| Substrate Class | Challenge | Role of Bulky Ligands (e.g., PCy₃) |

|---|---|---|

| Sterically Hindered | Slow reductive elimination of bulky products. | The steric clash between ligands promotes the expulsion of the product. researchgate.net |

| Heteroaromatic | Potential for catalyst deactivation; varied reactivity. | Enhances catalyst stability and activity, enabling efficient coupling. nih.govresearchgate.net |

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide (or triflate) with an alkene and a base. organic-chemistry.orgmdpi.com While a variety of palladium sources can be used, systems incorporating bulky electron-rich phosphine ligands have been developed to improve catalyst activity and substrate scope, especially for less reactive halides like aryl chlorides. researchgate.netnih.gov However, the choice of ligand is critical, as some electron-rich phosphines like PCy₃ have been observed to completely inhibit specific variants of the reaction, such as denitrative Heck reactions, under certain conditions. organic-chemistry.org

The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov Organozinc reagents are highly reactive and tolerate a wide range of functional groups. sigmaaldrich.com The development of palladium catalysts bearing bulky trialkylphosphine ligands has been instrumental in expanding the scope of the Negishi reaction to include unactivated and functionalized alkyl halides, which are prone to side reactions like β-hydride elimination. organic-chemistry.org Catalyst systems with bulky phosphine ligands have shown high activity for coupling various electronically diverse and sterically hindered aryl bromides. rsc.org While specific protocols often feature ligands like P(t-Bu)₃ or other dialkylbiarylphosphines, the principles of using bulky, electron-donating ligands like PCy₃ are central to the success of these challenging couplings. nih.govresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. orgsyn.orgorganic-chemistry.org

The evolution of this reaction has been marked by the development of increasingly sophisticated ligand systems. Early systems were often limited to aryl bromides and secondary amines. wikipedia.org The use of bulky and electron-rich phosphine ligands was a critical advance, enabling the coupling of the less reactive aryl chlorides and expanding the scope to include primary amines and a wider range of functionalized substrates. researchgate.net These advanced ligands promote the key steps of the catalytic cycle and allow the reaction to proceed under milder conditions with lower catalyst loadings. orgsyn.org

Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into organic molecules, providing access to a wide array of valuable compounds such as carboxylic acids, esters, and amides. While various palladium catalysts are effective for these transformations, the use of specific ligands like tricyclohexylphosphine can significantly influence the reaction's outcome.

In the context of palladium-catalyzed carbonylation of aryl halides, the choice of ligand is crucial for the efficiency of the catalytic system. While phosphine-free systems have been developed, phosphine ligands often enhance the catalytic activity. For instance, in the aminocarbonylation and alkoxycarbonylation of aryl iodides, various substituted substrates are well-tolerated, and a range of alcohols and amines can be used effectively. rsc.org Mechanistic studies on the aminocarbonylation of aryl chlorides have elucidated the complex series of steps involved, including the oxidative addition of the aryl chloride to a palladium(0) complex in the presence of carbon monoxide. nih.gov The reaction of the resulting arylpalladium complex with an amine ultimately leads to the formation of the corresponding amide.

Desulfinative Cross-Coupling Reactions

Desulfinative cross-coupling reactions have emerged as a valuable alternative to traditional cross-coupling methods, utilizing readily available and stable sulfinate salts as coupling partners. Bis(tricyclohexylphosphine)palladium(0) plays a key role in catalyzing these transformations, which proceed through a well-defined catalytic cycle.

The generalized mechanism for the palladium-catalyzed desulfinative cross-coupling of aryl halides and sulfinate salts involves several key steps. nih.gov Initially, the active Pd(0) species is generated in situ from a Pd(II) precatalyst, a process that can be mediated by the homocoupling of two sulfinate substrates. nih.gov This active Pd(PCy₃)₂ catalyst then undergoes oxidative addition with the aryl bromide to form an arylpalladium(II) complex. nih.govacs.org Subsequent transmetalation with the sulfinate salt generates a palladium sulfinate intermediate. This intermediate then undergoes extrusion of sulfur dioxide (SO₂) followed by reductive elimination to yield the desired biaryl product and regenerate the catalytically active Pd(0) species. nih.gov

Mechanistic studies have provided significant insights into this process. For instance, the oxidative addition complex, (Ar)Pd(PCy₃)₂(Br), has been identified as a competent catalyst for these reactions. acs.org Furthermore, the resting-state of the catalyst and the rate-determining step can vary depending on the nature of the sulfinate coupling partner. figshare.com For carbocyclic sulfinates, the oxidative addition complex is the resting state, and transmetalation is the turnover-limiting step. In contrast, with pyridine (B92270) sulfinates, a chelated Pd(II) sulfinate complex is the resting state, and the extrusion of SO₂ is turnover-limiting. figshare.com

A selection of substrates successfully employed in Pd(PCy₃)₂-catalyzed desulfinative cross-coupling reactions is presented in the table below.

Table 1: Examples of Substrates in Desulfinative Cross-Coupling Reactions

| Aryl Halide | Sulfinate Salt | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-fluorobenzene | Sodium pyridine-2-sulfinate | 2-(4-Fluorophenyl)pyridine | 95 |

| 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | 4-Fluoro-4'-methylbiphenyl | 92 |

Emerging Applications of Pd(PCy₃)₂ in Catalysis

Beyond its established roles, Bis(tricyclohexylphosphine)palladium(0) is finding new applications in cutting-edge areas of catalysis, including the functionalization of otherwise inert C-H bonds and in catalytic oxidation processes.

C-H Functionalization

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it offers a more atom- and step-economical approach to molecule construction. Bis(tricyclohexylphosphine)palladium(0) has been identified as a potent catalyst for such reactions, particularly in intramolecular C-H arylations. samaterials.com

In these reactions, a C-H bond on one part of a molecule is coupled with an aryl halide moiety on another part of the same molecule, leading to the formation of cyclic structures. The bulky and electron-donating nature of the tricyclohexylphosphine ligand is often crucial for promoting the C-H activation step. For example, the intramolecular C–H arylation of pyridine derivatives has been successfully achieved using a palladium catalyst, with tricyclohexylphosphine being an effective ligand in certain cases. beilstein-journals.orgkobe-u.ac.jp Studies on the reaction conditions for the synthesis of multiply fused heteroaromatic compounds have shown that ligands play a critical role, with PCy₃ improving yields in specific transformations. beilstein-archives.org

The general applicability of Pd(PCy₃)₂ is highlighted by its use in direct arylation polycondensation and intramolecular alkane arylation adjacent to amides and sulfonamides. samaterials.com

Catalytic Oxidation Reactions

While Bis(tricyclohexylphosphine)palladium(0) is primarily known for its role in cross-coupling and C-H functionalization reactions, the broader field of palladium catalysis encompasses a wide range of oxidative transformations.

The catalytic oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) at low temperatures is a critical process for applications such as automotive exhaust treatment and air purification. Palladium-based catalysts are highly effective for this reaction. Research has shown that the catalytic activity is strongly influenced by the nature of the palladium species and its interaction with the support material. While metallic palladium nanoparticles are active, highly dispersed palladium-oxo species are often implicated in high low-temperature activity. nih.gov Studies on free palladium clusters have revealed that smaller clusters can exhibit enhanced activity at room temperature due to a reduced CO binding energy, which prevents catalyst poisoning. gatech.edu

It is important to note that research in this area predominantly focuses on heterogeneous catalysts, such as palladium nanoparticles supported on metal oxides, rather than discrete molecular complexes like Bis(tricyclohexylphosphine)palladium(0).

Ceria (CeO₂), in particular, is known for its oxygen storage capacity and its ability to promote the oxidation of CO. The interaction at the Pd-CeO₂ interface is believed to be critical for the high catalytic activity observed in CO oxidation. nih.govnih.gov The size of the CeO₂ nanocrystals can also dictate the reactivity of the supported palladium catalyst. tue.nl Similarly, the addition of MnO₂ and CeO₂ to Fe₂O₃ catalysts can enhance the catalytic oxidation of volatile organic compounds by promoting a synergistic effect between lattice oxygen and surface-adsorbed oxygen. bohrium.com

The research in this domain is centered on supported palladium systems, and there is limited to no specific information available on the use of Bis(tricyclohexylphosphine)palladium(0) in conjunction with these support materials for catalytic oxidation reactions.

Industrial and Pharmaceutical Relevance

Bis(tricyclohexylphosphine)palladium(0), with the chemical formula Pd[P(C6H11)3]2, is a highly effective and versatile catalyst in the field of organic synthesis. Its utility is particularly prominent in cross-coupling reactions, which are fundamental to the creation of complex molecules. This catalytic prowess has established Bis(tricyclohexylphosphine)palladium(0) as a valuable tool in both the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in the development of advanced materials. The bulky and electron-rich tricyclohexylphosphine ligands of the catalyst play a crucial role in its high reactivity and broad applicability, enabling reactions such as the Suzuki-Miyaura, Heck, and direct arylation polycondensation.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The precise construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of medicinal chemistry, and palladium-catalyzed cross-coupling reactions are indispensable in this regard. researchgate.net Bis(tricyclohexylphosphine)palladium(0) has proven to be a particularly effective catalyst in the development and large-scale synthesis of APIs. semanticscholar.orgvcu.edu Its ability to facilitate challenging coupling reactions with high efficiency and selectivity makes it a valuable asset in the pharmaceutical industry. semanticscholar.org

One notable application of Bis(tricyclohexylphosphine)palladium(0) is in the synthesis of kinase inhibitors, a significant class of therapeutic agents, particularly in oncology. ed.ac.uknih.gov In the development of PF-06815345, a MAP4K1 inhibitor, extensive screening of catalysts revealed that Bis(tricyclohexylphosphine)palladium(0) provided the best results for a key Suzuki-Miyaura coupling step. This reaction was successfully scaled up to the kilogram scale, demonstrating over 99% conversion, highlighting the catalyst's robustness for industrial production. semanticscholar.org

The unique steric and electronic properties of the tricyclohexylphosphine ligands enable the catalyst to activate a wide array of organic substrates, leading to the efficient formation of new chemical bonds necessary for constructing complex drug molecules. guidechem.com This efficiency translates to high yields and purity of the final API, which is a critical factor in pharmaceutical manufacturing. guidechem.com The catalyst's versatility is showcased in its application in various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, all of which are pivotal in the synthesis of a diverse range of pharmaceuticals. guidechem.comsigmaaldrich.com

| Compound Name | CAS Number |

| Bis(tricyclohexylphosphine)palladium(0) | 33309-88-5 |

| PF-06815345 | Not Available |

| Palladium(II) acetate (B1210297) | 3375-31-3 |

| Triphenylphosphine | 603-35-0 |

| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 |

| 2,4,6-Trimercaptotriazine | 638-16-4 |

Advanced Materials Synthesis

The application of Bis(tricyclohexylphosphine)palladium(0) extends beyond pharmaceuticals into the realm of advanced materials, particularly in the synthesis of conjugated polymers for organic electronics. asianpubs.org These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). asianpubs.orgums.edu.my The catalyst is particularly well-suited for direct arylation polymerization (DArP), an atom-economical method for creating π-conjugated polymers. asianpubs.orgresearchgate.net

In the synthesis of polymers for OLEDs, Bis(tricyclohexylphosphine)palladium(0) has been instrumental in the creation of fluorene-based copolymers. For instance, it has been used to synthesize poly(9,9-didodecylfluorene-alt-benzo[c] researchgate.netsemanticscholar.orgscielo.brthiadiazole) (P1) and poly(9,9-didodecylfluorene-alt-thieno[3,2-b]thiophene) (P2). asianpubs.orgresearchgate.net These donor-acceptor copolymers are designed to have specific optical and electronic properties suitable for light-emitting layers in OLED devices. asianpubs.orgrsc.orgrsc.org The choice of catalyst is critical in controlling the polymer's molecular weight and minimizing defects in the polymer chain, which directly impacts the efficiency and stability of the final device. researchgate.net

Similarly, in the field of organic photovoltaics, Bis(tricyclohexylphosphine)palladium(0) is employed in the synthesis of thiophene-based polymers. rsc.org Direct arylation polymerization allows for the coupling of thiophene (B33073) derivatives to create polymers with tailored band gaps for efficient light absorption and charge transport in solar cells. researchgate.net The synthesis of polymers such as poly(3-hexylthiophene) (P3HT) and its derivatives has been a key area of research, with the goal of improving the power conversion efficiency of all-polymer solar cells. rsc.orgmdpi.com

Computational and Spectroscopic Studies

Computational Chemistry Approaches

Computational chemistry provides profound insights into the structural, electronic, and reactive properties of Bis(tricyclohexylphosphine)palladium(0). These theoretical methods are crucial for understanding its catalytic behavior at a molecular level.

Density Functional Theory (DFT) is a primary computational tool for investigating the properties of palladium complexes. DFT calculations allow for the optimization of molecular geometries and the prediction of various spectroscopic and electronic properties. While specific DFT-optimized structural parameters for Bis(tricyclohexylphosphine)palladium(0) are not extensively tabulated in readily available literature, the methodology is well-established for providing accurate predictions of bond lengths and angles in similar transition metal complexes. These calculations typically involve selecting appropriate functionals and basis sets to accurately model the electronic structure of the palladium center and its ligands. For palladium complexes, combinations like the PBE0 functional with the def2-TZVP basis set for ligand atoms and a relativistic approximation for the metal have been shown to yield reliable geometries.

Table 1: Representative DFT Functionals and Basis Sets for Palladium Complexes

| Functional | Ligand Basis Set | Relativistic Approximation |

| PBE0 | def2-TZVP | ZORA |

| B3LYP | LANL2DZ | - |

| BP86 | 6-311+G(2d) | SDD |

DFT calculations are instrumental in mapping the reaction pathways of catalytic cycles involving Bis(tricyclohexylphosphine)palladium(0), particularly for fundamental steps like oxidative addition. Computational studies on the oxidative addition of phenyl bromide to a catalyst system involving tricyclohexylphosphine (B42057) ([Pd(PCy₃)n]) have elucidated the energetics of different mechanistic routes. ub.edu

One critical reaction step, the oxidative addition of an aryl halide, can proceed through several competing pathways. For the [Pd(PCy₃)n] system, the bisphosphine pathway, involving the direct reaction with the Pd(PCy₃)₂ species, was found to have the lowest calculated activation barrier (20.6 kcal mol⁻¹) compared to dissociative or associative displacement pathways. rsc.org This is in agreement with experimental kinetic studies which suggest that the irreversible step in the oxidative addition involves a bisligated complex. rsc.org The Gibbs energy surface for the oxidative addition of phenyl bromide to a [Pd(PCy₃)n] catalyst reveals the relative energies of intermediates and transition states for these different pathways. ub.edu For instance, the associative displacement of a PCy₃ ligand by phenyl bromide was calculated to have a significantly higher activation barrier of 28.6 kcal mol⁻¹. rsc.org

Table 2: Calculated Gibbs Energy Barriers for Oxidative Addition of PhBr to [Pd(PCy₃)n]

| Pathway | Transition State | ΔG‡ (kcal mol⁻¹) |

| Bisphosphine | [Pd(PCy₃)₂(PhBr)]‡ | 20.6 |

| Associative Displacement | [Pd(PCy₃)(PhBr)]‡ | 28.6 |

Data sourced from a computational study using dispersion-corrected density functional theory (B3LYP-D2). rsc.org

The catalytic activity of Bis(tricyclohexylphosphine)palladium(0) is heavily influenced by the electronic and steric properties of the tricyclohexylphosphine (PCy₃) ligands. Computational methods are employed to quantify these effects, often through parameters like the Tolman cone angle (θ) for sterics and calculated vibrational frequencies of model complexes for electronics.

The Tolman cone angle is a measure of the steric bulk of a phosphine (B1218219) ligand. For PCy₃, this value is significant, indicating a large steric presence around the palladium center which can influence substrate approach and the stability of intermediates. weebly.com Recomputed cone angles using computational methods provide a more refined understanding of the ligand's steric profile in different coordination environments. ub.edursc.org Electronically, PCy₃ is a strong σ-donating ligand, which increases the electron density on the palladium atom. This enhanced electron density is generally considered to facilitate the oxidative addition step, which is often the rate-determining step in cross-coupling reactions. weebly.com

Table 3: Computed Steric and Electronic Parameters for Tricyclohexylphosphine

| Parameter | Value | Description |

| Tolman Cone Angle (θ) | 170° | A measure of the steric bulk of the ligand. |

| Computed Tetrahedral Cone Angle (θT) | 171.1° | Cone angle computed from a tetrahedral [Ni(CO)₃(P)] model. ub.edu |

| Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ (for P(tBu)₃) | A measure of the ligand's electron-donating ability (value for a comparable highly donating phosphine). weebly.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the characterization of Bis(tricyclohexylphosphine)palladium(0) and for monitoring its behavior in catalytic reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for characterizing phosphorus-containing compounds like Bis(tricyclohexylphosphine)palladium(0). The ³¹P NMR spectrum provides information about the chemical environment of the phosphorus atoms, and the chemical shift (δ) is sensitive to the coordination state of the palladium center. While specific ³¹P NMR chemical shift values for Bis(tricyclohexylphosphine)palladium(0) are not consistently reported across the literature, product specifications from chemical suppliers indicate that the compound's identity is confirmed by ³¹P NMR spectroscopy. thermofisher.com It is a primary method for assessing the purity and stability of the complex.

Furthermore, ³¹P NMR is utilized in kinetic studies, such as in competition experiments to determine the relative rates of oxidative addition to Pd(PCy₃)₂ by quantifying the ratio of the resulting Pd(II) products. researchgate.net

In situ and operando spectroscopic techniques are invaluable for studying the mechanism of catalytic reactions under actual reaction conditions. These methods allow for the direct observation of catalyst speciation, intermediates, and catalyst deactivation pathways as the reaction progresses. For palladium-phosphine catalyzed reactions, in situ NMR spectroscopy is a particularly powerful tool. It can be used to monitor the consumption of starting materials and the formation of products, as well as to identify key palladium-containing intermediates in the catalytic cycle. While specific in situ or operando studies focused solely on Bis(tricyclohexylphosphine)palladium(0) are not detailed in the provided search results, the general application of these techniques to palladium-phosphine systems is well-documented. researchgate.netrsc.orgrsc.org These studies are crucial for understanding how factors like temperature, substrate concentration, and ligand-to-metal ratio affect the catalytic process in real-time.

X-ray Diffraction Studies

X-ray diffraction analysis has been instrumental in elucidating the precise solid-state molecular structure of Bis(tricyclohexylphosphine)palladium(0), revealing key details about its coordination geometry and steric profile. The seminal crystallographic study of this complex was reported by A. Immirzi and A. Musco.

The analysis confirmed that the complex crystallizes in the monoclinic system, specifically in the P2₁/c space group. The palladium center is two-coordinate, bonded to the phosphorus atoms of the two bulky tricyclohexylphosphine ligands. The coordination geometry around the palladium(0) atom is nearly linear, but it exhibits a significant deviation from true linearity, which is a notable feature of its structure.

The crucial P–Pd–P bond angle was determined to be 157.7°. This bending is attributed to the steric demands of the large tricyclohexylphosphine ligands. The Pd–P bond length is approximately 2.26 Å, indicating a strong interaction between the palladium center and the phosphine ligands. The bulky nature of the cyclohexyl groups on the phosphine ligands plays a significant role in stabilizing the electron-rich palladium(0) center and influences its reactivity in catalytic applications.

The detailed crystallographic data from the single-crystal X-ray diffraction study are summarized in the interactive table below.

Crystallographic Data for Bis(tricyclohexylphosphine)palladium(0)

| Parameter | Value |

| Chemical Formula | C₃₆H₆₆P₂Pd |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 17.15 Å, b = 9.30 Å, c = 22.38 Å |

| β = 107.7° | |

| Molecules per Unit Cell (Z) | 4 |

| Selected Bond Lengths | |

| Pd–P | 2.26 Å |

| Selected Bond Angles | |

| P–Pd–P | 157.7° |

Future Research Directions

Development of More Sustainable Catalytic Processes

A primary goal in modern chemistry is the development of sustainable processes that minimize environmental impact. mdpi.com Research in this area for palladium catalysts focuses on reducing waste, lowering energy consumption, and utilizing greener reaction media. fastercapital.comresearchgate.net Key strategies include designing catalysts that operate at very low loadings, which is an attractive sustainable option, and developing robust systems for catalyst recycling. researchgate.net

The principles of green chemistry are increasingly being applied to palladium-catalyzed reactions. divyarasayan.orgnih.gov This involves the use of non-toxic solvents, biodegradable reagents, and alternative energy sources to create processes that are both energy-efficient and cost-effective. divyarasayan.orgresearchgate.net One promising approach is the recovery and reuse of palladium from end-of-life materials, a concept known as urban mining, which addresses the finite natural supply of this precious metal. researchgate.net The development of palladium nanoparticles (PdNPs) also represents a move towards more eco-friendly catalysis, offering high efficiency and the potential for recyclability. divyarasayan.orgnih.gov

| Sustainability Strategy | Research Focus | Potential Impact |

| Low-Loading Catalysis | Designing highly active catalysts that are effective in minute quantities. | Reduces metal consumption and cost. researchgate.net |

| Catalyst Recycling | Developing methods for easy separation and reuse of the catalyst. | Minimizes waste and improves process economy. fastercapital.comresearchgate.net |

| Green Solvents & Reagents | Utilizing water, bio-solvents, and non-toxic chemicals. | Reduces environmental pollution and health hazards. divyarasayan.orgresearchgate.net |

| Alternative Energy Sources | Employing methods like microwave irradiation or solar power. | Lowers energy consumption and carbon footprint. fastercapital.comresearchgate.net |

| Urban Mining | Recovering palladium from electronic waste and other secondary sources. | Creates a circular economy for a critical metal. researchgate.net |

Expanding the Substrate Scope for Challenging Transformations

Bis(tricyclohexylphosphine)palladium(0) is a well-established catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. guidechem.comsigmaaldrich.com A significant area of future research involves expanding the utility of this catalyst to more challenging and previously incompatible substrates.

Researchers are focused on developing catalyst systems that can functionalize complex molecules with high precision and tolerance for a wide array of functional groups. mit.edu This includes the coupling of substrates that are sterically hindered or electronically deactivated, which often pose significant challenges for standard catalytic systems. nbinno.com Success has already been demonstrated in the coupling of substrates bearing sensitive groups like carboxylic acids and primary amides. mit.edu Another frontier is the activation of traditionally less reactive bonds, such as C–O bonds in alkenyl carboxylates, opening new pathways for molecular construction. lookchem.com The ability to perform these transformations under milder conditions is also a key objective, as it preserves the integrity of complex and delicate molecules.

Advanced Catalyst Design and Immobilization Strategies

To overcome the challenges associated with homogeneous catalysts, such as product contamination and difficult separation, significant research is directed towards advanced catalyst design and immobilization. whiterose.ac.ukethz.ch The strategy of heterogenization—anchoring the homogeneous catalyst to a solid support—is a central theme. rsc.org

A variety of materials are being explored as supports, each offering unique properties:

Polymers: Porous organic polymers (POPs) and biopolymers like chitosan (B1678972) provide a matrix for entrapping palladium species. researchgate.netmdpi.com

Inorganic Materials: Supports such as graphitic carbon nitride can offer exceptional stability and unique electronic properties. whiterose.ac.uk

Hybrid Materials: Metal-Organic Frameworks (MOFs) offer a crystalline, porous structure that allows for the creation of molecularly defined heterogeneous catalysts. ethz.ch

A particularly exciting frontier is the development of single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support. whiterose.ac.uk This approach maximizes the efficiency of the metal and can lead to catalysts that combine the high activity and selectivity of homogeneous systems with the stability and recyclability of heterogeneous ones. whiterose.ac.ukhes-so.ch The design of novel phosphine (B1218219) ligands also continues to be a crucial aspect of catalyst development, as modifying the ligand's electronic and steric properties can fine-tune the catalyst's reactivity and stability. researchgate.netmdpi.com

| Immobilization Support | Key Advantages | Research Objective |

| Porous Organic Polymers (POPs) | High surface area, tunable porosity. | Enhancing catalyst stability and accessibility. mdpi.com |

| Metal-Organic Frameworks (MOFs) | Crystalline structure, molecularly defined active sites. | Creating highly selective and stable heterogeneous catalysts. ethz.ch |

| Graphitic Carbon Nitride | Robust stability, unique electronic environment. | Developing highly active and leach-resistant catalysts. whiterose.ac.uk |

| Biopolymers (e.g., Chitosan) | Renewable, biodegradable, affinity for metal ions. | Creating sustainable and eco-friendly catalyst systems. researchgate.net |

Deeper Mechanistic Understanding of Complex Catalytic Cycles

A fundamental understanding of the catalytic cycle is paramount for the rational design of improved catalysts. researchgate.net Future research will increasingly rely on a combination of experimental techniques and computational modeling to unravel the intricate mechanisms of reactions catalyzed by Bis(tricyclohexylphosphine)palladium(0). researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Bis(tricyclohexylphosphine)palladium(0) to ensure stability and safety?

- Methodological Answer :

- Handling : Use nitrile gloves and lab coats to avoid direct contact. Work in a fume hood to prevent inhalation of particulates or vapors. Avoid eating, drinking, or smoking in the lab .

- Storage : Store at 0–6°C in a tightly sealed, inert atmosphere (e.g., argon) to prevent oxidation. Contamination with moisture or oxygen accelerates decomposition .

- Environmental Precautions : Avoid release into waterways due to potential chronic aquatic toxicity (Category 4) .

Q. How should Bis(tricyclohexylphosphine)palladium(0) be characterized to confirm its purity and structural integrity?

- Methodological Answer :

- Spectroscopy : Use P NMR to confirm ligand coordination and purity (sharp singlet expected for symmetric phosphine ligands).

- Elemental Analysis : Verify Pd and P content to rule out ligand dissociation or impurities.

- X-ray Crystallography : Resolve molecular structure to confirm geometry and ligand steric bulk.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert conditions .

Q. What first-aid measures should be taken in case of accidental exposure to Bis(tricyclohexylphosphine)palladium(0)?

- Methodological Answer :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash thoroughly with soap and water; remove contaminated clothing .

- Eye Exposure : Rinse with water for 15 minutes, lifting eyelids periodically .

Advanced Research Questions

Q. How does the steric bulk of tricyclohexylphosphine ligands influence the catalytic activity of Bis(tricyclohexylphosphine)palladium(0) in cross-coupling reactions compared to triphenylphosphine analogs?

- Methodological Answer :

- Steric Effects : The bulky tricyclohexylphosphine ligands increase steric hindrance, stabilizing low-coordination states of Pd(0) and enhancing selectivity in oxidative addition steps. However, excessive bulk may reduce substrate accessibility, lowering turnover rates .

- Comparative Studies : Design kinetic experiments using Suzuki-Miyaura couplings with aryl chlorides (less reactive substrates). Monitor reaction rates and byproduct formation via HPLC to quantify ligand efficacy.

Q. What experimental strategies can mitigate decomposition pathways of Bis(tricyclohexylphosphine)palladium(0) under catalytic conditions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk techniques or gloveboxes to exclude oxygen and moisture, which cause Pd aggregation .

- Stabilizers : Add ligands (e.g., 1,2-bis(diphenylphosphino)ethane) to prevent Pd black formation.

- Low-Temperature Catalysis : Conduct reactions at 25–50°C to balance activity and stability. Pre-catalyst activation with reducing agents (e.g., Zn powder) may improve longevity .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of Bis(tricyclohexylphosphine)palladium(0) across different studies?

- Methodological Answer :

- Controlled Variables : Standardize solvent polarity (e.g., toluene vs. DMF), substrate electronic profiles, and Pd loading (0.5–2 mol%) to isolate ligand effects .

- Data Analysis Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor . For example, discrepancies in turnover numbers (TON) may arise from unaccounted Pd leaching—use ICP-MS to quantify residual Pd in reaction mixtures.

Notes on Evidence Utilization

- Safety protocols and storage conditions are derived from analogous palladium complexes (e.g., Tetrakis(triphenylphosphine)palladium(0)) .

- Catalytic applications and ligand steric effects are inferred from studies on related Pd(II) and Pd(0) systems .

- Methodological frameworks (e.g., FINER) are adapted from general research design principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.